Zelnecirnon - 2366152-15-8

Zelnecirnon

Catalog Number: EVT-10987231
CAS Number: 2366152-15-8
Molecular Formula: C27H34Cl3N5O2
Molecular Weight: 566.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zelnecirnon, also known as RPT193, is a small molecule compound developed by RAPT Therapeutics. It functions as a C-C chemokine receptor type 4 antagonist, primarily targeting the recruitment of T-helper type 2 cells in various inflammatory diseases. This compound is currently under investigation for its efficacy in treating conditions such as atopic dermatitis and asthma. The development of Zelnecirnon highlights the potential for oral therapies in managing inflammatory responses, providing a more convenient alternative to traditional injectable treatments like Dupixent.

Source and Classification

Zelnecirnon is classified as a CCR4 antagonist and is part of a broader category of immunomodulatory agents. It has been designed to selectively inhibit the CCR4 receptor, which plays a crucial role in the immune system's response to inflammation and cancer. The compound has been identified with the CAS number 2366152-15-8 and is currently in clinical trials for various indications related to inflammatory diseases.

Synthesis Analysis

Methods

The synthesis of Zelnecirnon involves multiple steps that focus on creating a compound capable of effectively antagonizing the CCR4 receptor. While specific synthetic routes have not been detailed in the available literature, typical methods for synthesizing similar small molecules include:

  • Chemical Reactions: Utilizing standard organic synthesis techniques such as coupling reactions, functional group modifications, and purification processes.
  • Analytical Techniques: Employing methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound.

Technical Details

The synthesis likely includes:

  • Starting Materials: Precursors that can be modified to introduce necessary functional groups.
  • Reagents: Catalysts and solvents that facilitate the chemical transformations.
  • Purification Steps: Techniques to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Zelnecirnon's molecular structure features key functional groups that enable its interaction with the CCR4 receptor. The specific structural formula has not been disclosed in detail, but it is characterized by:

  • A backbone that allows for binding to the receptor.
  • Functional groups that enhance solubility and bioavailability.

Data

The molecular weight of Zelnecirnon is approximately 420.53 g/mol, which is typical for small molecule drugs aimed at modulating immune responses.

Chemical Reactions Analysis

Zelnecirnon undergoes several chemical reactions within biological systems:

  • Receptor Binding: The primary reaction involves binding to the CCR4 receptor, inhibiting its activity and preventing Th2 cell recruitment.
  • Metabolism: Like many small molecules, Zelnecirnon is likely metabolized by liver enzymes, which can affect its pharmacokinetics and dynamics.

Technical Details

Understanding these reactions is crucial for predicting the drug's behavior in vivo, including its efficacy and potential side effects.

Mechanism of Action

Zelnecirnon acts primarily through its antagonistic effect on the CCR4 receptor. By blocking this receptor, it:

  • Inhibits Th2 Cell Recruitment: This action reduces inflammation associated with allergic responses.
  • Modulates Immune Response: It alters the signaling pathways involved in T-cell activation and migration.

Data

Clinical studies have shown promising results regarding Zelnecirnon's ability to improve symptoms in patients with atopic dermatitis, demonstrating its potential as an effective treatment option.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Designed to be soluble in aqueous solutions for oral administration.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for ensuring therapeutic efficacy.
  • pH Sensitivity: The compound may exhibit different solubility profiles depending on pH levels, affecting absorption rates.

Relevant data from studies indicate that Zelnecirnon maintains stability over a range of pH levels commonly encountered in gastrointestinal environments.

Applications

Zelnecirnon's primary applications are in the treatment of inflammatory diseases such as:

  • Atopic Dermatitis: Clinical trials have shown significant improvements in symptoms among participants.
  • Asthma: Its potential use in managing asthma exacerbations is being explored.
  • Other Inflammatory Conditions: Ongoing research aims to assess its effectiveness against various other immune-related disorders.

The development of Zelnecirnon represents a significant advancement in oral therapies targeting immune modulation, offering hope for patients with unmet medical needs.

Target Validation and Rationale for Chemokine Receptor 4 Inhibition in Immune Dysregulation

Chemokine Receptor 4 as a Therapeutic Target in Type 2 Inflammation

Chemokine Receptor 4 (CCR4), a G protein-coupled receptor, has emerged as a mechanistically compelling target for treating type 2 inflammatory disorders due to its specific expression on pro-inflammatory T-helper 2 cells, regulatory T cells, and skin-homing lymphocytes. The receptor binds ligands C-C Chemokine Ligand 17 and C-C Chemokine Ligand 22, which are overexpressed in inflammatory microenvironments. Zelnecirnon (RPT193) is an orally bioavailable small molecule designed to selectively antagonize CCR4, thereby inhibiting the migration of pathogenic T-helper 2 cells into inflamed tissues. Preclinical evidence demonstrates that Zelnecirnon achieves half-maximal inhibitory concentration values of approximately 370 nM in chemotaxis assays, effectively suppressing T-helper 2 cell migration in vitro [9]. This specificity positions CCR4 inhibition upstream of cytokine-targeted biologics, potentially offering broader immunomodulatory effects than interleukin-4 receptor alpha or interleukin-13 inhibitors [1] [7].

Clinical validation emerged from a randomized Phase 1b trial in moderate-to-severe atopic dermatitis subjects (n=31), where Zelnecirnon monotherapy (400 mg daily) demonstrated significant biological activity. After four weeks, treated patients exhibited a 36.3% reduction in Eczema Area and Severity Index score versus 17.0% with placebo, confirming target engagement and downstream immunomodulatory effects [1] [5]. Transcriptional analyses further revealed that Zelnecirnon normalized type 2 inflammation signatures in human skin, supporting CCR4’s mechanistic role in T-helper 2 cell-mediated pathology [7].

Table 1: Key Preclinical and Clinical Evidence Supporting CCR4 as a Therapeutic Target

Evidence TypeExperimental SystemKey FindingImplication
In vitro bindingHuman T-helper 2 cellsIC₅₀ ≈ 370 nM for chemotaxis inhibitionHigh-affinity CCR4 blockade
Phase 1b clinicalAtopic dermatitis patients (n=21 treated)36.3% EASI improvement vs 17.0% placebo (Day 29)Proof of mechanism in human disease
TranscriptomicsSkin biopsiesDownregulation of T-helper 2 genes (e.g., CCL17, IL13)Target engagement and pathway modulation

Pathophysiological Role of Chemokine Receptor 4 / C-C Chemokine Ligand 17 / C-C Chemokine Ligand 22 Axis in Immune Cell Trafficking

The Chemokine Receptor 4 / C-C Chemokine Ligand 17 / C-C Chemokine Ligand 22 axis orchestrates pathological immune cell trafficking through a coordinated multistep adhesion cascade. During inflammation, endothelial cells upregulate adhesion molecules and secrete C-C Chemokine Ligand 17 and C-C Chemokine Ligand 22, creating chemotactic gradients. Circulating CCR4⁺ lymphocytes undergo selectin-mediated tethering and rolling along vascular endothelium, followed by chemokine-triggered integrin activation (e.g., lymphocyte function-associated antigen 1). This culminates in firm arrest, transendothelial migration, and tissue infiltration [4] [8].

In allergic pathologies, dysregulated amplification of this axis occurs. Keratinocytes and dendritic cells in atopic dermatitis lesions overproduce C-C Chemokine Ligand 17 (up to 10-fold versus healthy skin), while bronchial epithelium in asthma similarly overexpresses C-C Chemokine Ligand 22. This chemokine overexpression correlates with disease severity and creates self-sustaining inflammatory circuits. For example, Merkel cell carcinoma studies revealed that C-C Chemokine Ligand 17 overexpression activates mitogen-activated protein kinase and nuclear factor kappa B pathways, establishing feed-forward loops that amplify local inflammation [6]. Crucially, Zelnecirnon interrupts this cascade by competitively binding Chemokine Receptor 4, preventing G protein activation and subsequent intracellular calcium flux required for lymphocyte migration [1] [9].

Table 2: Chemokine Receptor 4 Ligand Overexpression Across Inflammatory Pathologies

Disease ContextPrimary Source of LigandsLigand Elevation vs HealthyFunctional Consequence
Atopic dermatitisKeratinocytes, dendritic cellsC-C Chemokine Ligand 17: 8-10×Recruitment of T-helper 2/T-helper 17 cells
AsthmaBronchial epitheliumC-C Chemokine Ligand 22: 6-8×Airway infiltration of CCR4⁺ lymphocytes
AtherosclerosisFoam cells, endotheliumC-C Chemokine Ligand 17: 4-5×T-regulatory cell homing to plaques
Cutaneous T-cell lymphomaMalignant T cellsC-C Chemokine Ligand 17: >10×Autocrine growth promotion

Transcriptional Profiling of Chemokine Receptor 4 Ligand Overexpression in Allergic Pathologies

Transcriptomic analyses of inflamed tissues provide unequivocal evidence of Chemokine Receptor 4 pathway dysregulation in type 2 inflammation. Genome-wide expression profiling of atopic dermatitis lesions reveals coordinated upregulation of CCL17 (4.8-fold), CCL22 (3.7-fold), and Chemokine Receptor 4 (2.9-fold) versus non-lesional skin, forming a conserved "chemokine axis" signature. This signature correlates with T-helper 2 cell-selective transcripts (interleukin-4, interleukin-5, interleukin-13) and inversely associates with epidermal barrier genes (filaggrin, loricrin) [1] [7]. Similar dysregulation occurs in asthma, where bronchial biopsies demonstrate CCL22 overexpression (5.2-fold) that quantitatively correlates with airflow obstruction [3].

Zelnecirnon modulates this pathogenic transcriptome. In the Phase 1b trial, post-treatment skin biopsies from responders showed significant downregulation of CCL17 (p<0.01), interleukin-31 (p<0.05), and thymic stromal lymphopoietin (p<0.05), alongside upregulation of barrier differentiation markers (filaggrin: 1.8-fold; involucrin: 1.5-fold). Crucially, these molecular changes preceded clinical improvement and strongly correlated with Eczema Area and Severity Index score reductions (r=0.72, p<0.001), suggesting they represent a pharmacodynamic biomarker of target engagement [1] [7]. Single-cell sequencing further elucidated that Zelnecirnon normalizes dendritic cell maturation signatures, reducing their expression of CCL17 and co-stimulatory molecules, thereby disrupting T cell activation loops [3] [8].

Table 3: Transcriptional Changes in Atopic Dermatitis Following Chemokine Receptor 4 Antagonism

Gene CategoryRepresentative TranscriptsChange with Zelnecirnon (vs Placebo)Biological Significance
Chemokine axisCCL17, CCL22, CCR4↓ 2.1-2.9× (p<0.01)Reduced chemotactic gradient formation
T-helper 2 cytokinesinterleukin-4, interleukin-13, interleukin-31↓ 1.8-2.4× (p<0.05)Suppressed type 2 inflammation
Barrier proteinsfilaggrin, involucrin, loricrin↑ 1.5-1.8× (p<0.05)Enhanced epidermal differentiation
Dendritic cell activationCD80, CD86, CD83↓ 1.7-2.0× (p<0.01)Reduced antigen presentation capacity

These comprehensive transcriptional profiles confirm that Chemokine Receptor 4 inhibition targets upstream drivers of immune polarization and barrier dysfunction, providing a mechanistic foundation for its therapeutic efficacy in allergic diseases. The consistent molecular response across studies highlights the centrality of the Chemokine Receptor 4 / C-C Chemokine Ligand 17 / C-C Chemokine Ligand 22 axis in sustaining type 2 inflammation [1] [3] [7].

Properties

CAS Number

2366152-15-8

Product Name

Zelnecirnon

IUPAC Name

3-[(3R)-3-[1-[5-chloro-4-[[(1R)-1-(2,4-dichlorophenyl)ethyl]amino]-6-methylpyrimidin-2-yl]azetidin-3-yl]piperidin-1-yl]-1-methylcyclobutane-1-carboxylic acid

Molecular Formula

C27H34Cl3N5O2

Molecular Weight

566.9 g/mol

InChI

InChI=1S/C27H34Cl3N5O2/c1-15(21-7-6-19(28)9-22(21)29)31-24-23(30)16(2)32-26(33-24)35-13-18(14-35)17-5-4-8-34(12-17)20-10-27(3,11-20)25(36)37/h6-7,9,15,17-18,20H,4-5,8,10-14H2,1-3H3,(H,36,37)(H,31,32,33)/t15-,17+,20?,27?/m1/s1

InChI Key

ANPSFQZLPNWKHR-PRZTZBHNSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CC(C2)C3CCCN(C3)C4CC(C4)(C)C(=O)O)NC(C)C5=C(C=C(C=C5)Cl)Cl)Cl

Isomeric SMILES

CC1=C(C(=NC(=N1)N2CC(C2)[C@H]3CCCN(C3)C4CC(C4)(C)C(=O)O)N[C@H](C)C5=C(C=C(C=C5)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.